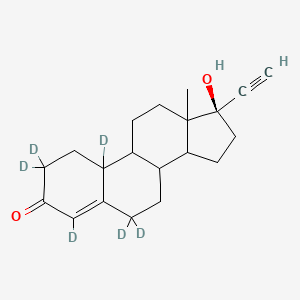
1,2-Diphosphete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphosphete is a fascinating compound in the realm of organophosphorus chemistry. It is characterized by a four-membered ring containing two phosphorus atoms and two carbon atoms. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1,2-Diphosphete can be achieved through various methods. One common route involves the [2+2] cycloaddition reaction of diphosphene complexes with alkynes . Another method includes the insertion of a phosphenium cation into a three-membered phosphirene ring
Chemical Reactions Analysis
1,2-Diphosphete undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various phosphorus-oxygen compounds.
Reduction: Reduction reactions can yield different phosphorus-hydrogen compounds.
Substitution: Substitution reactions often involve the replacement of one of the phosphorus atoms with another substituent. Common reagents used in these reactions include oxidizing agents like oxygen or sulfur, and reducing agents such as hydrogen or lithium aluminum hydride.
Scientific Research Applications
1,2-Diphosphete has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure may offer potential for developing new pharmaceuticals.
Industry: It is used in the development of new materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of 1,2-Diphosphete involves its interaction with various molecular targets. The compound’s unique ring structure allows it to participate in a variety of chemical reactions, influencing different pathways. The exact molecular targets and pathways are still under investigation, but its reactivity is primarily driven by the presence of the phosphorus atoms .
Comparison with Similar Compounds
1,2-Diphosphete can be compared with other similar compounds such as 1,3-Diphosphete and 1,2-Di-phosphetene. While all these compounds contain phosphorus atoms in their ring structures, this compound is unique due to its specific arrangement of atoms, which imparts distinct reactivity and properties .
Conclusion
This compound is a compound of significant interest in various fields of research due to its unique structure and reactivity
Properties
CAS No. |
624-93-1 |
|---|---|
Molecular Formula |
C2H2P2 |
Molecular Weight |
87.98 g/mol |
IUPAC Name |
diphosphete |
InChI |
InChI=1S/C2H2P2/c1-2-4-3-1/h1-2H |
InChI Key |
CXBPTGCSJBKFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CP=P1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


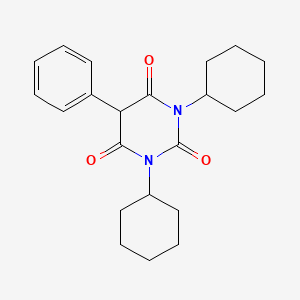
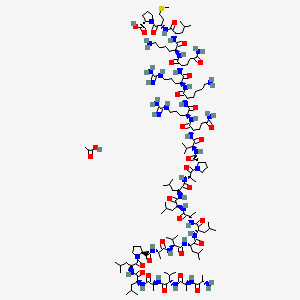
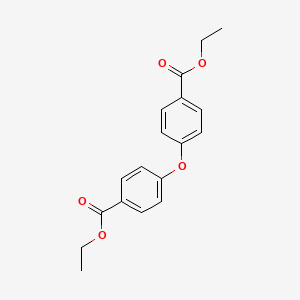
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

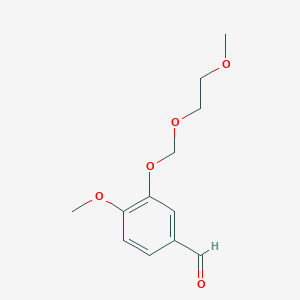
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
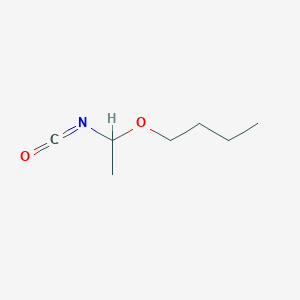
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
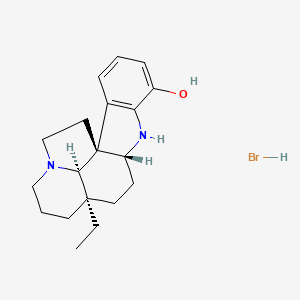
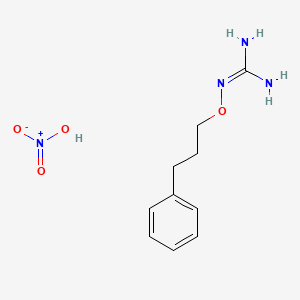

![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
